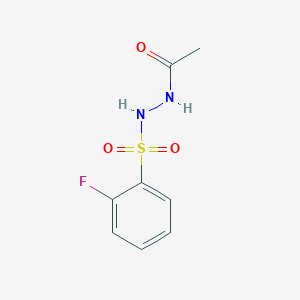![molecular formula C14H12ClNO4S B7638105 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted phenyl group, a sulfamoyl group, and a benzoic acid moiety, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-methylphenylamine to obtain 4-chloro-2-methylphenylamine. This intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfamoyl group, forming 4-chloro-2-methylphenylsulfonamide. Finally, this compound undergoes a Friedel-Crafts acylation with benzoic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
化学反应分析
Types of Reactions
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and benzoic acid moieties contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-sulfamoylbenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
Uniqueness
Compared to similar compounds, 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is unique due to the presence of the 2-methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other sulfamoylbenzoic acids .
属性
IUPAC Name |
3-[(4-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-7-11(15)5-6-13(9)16-21(19,20)12-4-2-3-10(8-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUGFGUJAKPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)
![N-{[1,1'-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B7638055.png)
![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B7638065.png)


![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)



